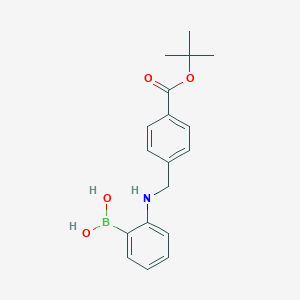
2-Methyloxasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloxasilinane is a heterocyclic organic compound that contains both oxygen and silicon atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyloxasilinane can be synthesized through several methods, including the cationic ring-opening polymerization of 2-oxazoline monomers. The process typically involves the use of electrophilic initiators and nucleophilic terminators to achieve the desired polymer structure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of commercially available initiators such as tosylates, triflates, acid halides, and benzyl halides. The living cationic ring-opening polymerization process is employed to ensure well-defined chain lengths and end groups .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyloxasilinane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the silicon atom into a more oxidized state.
Reduction: Reducing agents can be used to convert the silicon atom into a less oxidized state.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction may produce silanes .
Aplicaciones Científicas De Investigación
2-Methyloxasilinane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism by which 2-Methyloxasilinane exerts its effects involves its interaction with various molecular targets and pathways. For instance, in drug delivery systems, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The specific pathways involved depend on the application and the molecular structure of the compound .
Comparación Con Compuestos Similares
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
2-Methacryloyloxyethyl Phosphorylcholine: A polymer used in biodevices for its biocompatibility.
Uniqueness: 2-Methyloxasilinane is unique due to its silicon-containing ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Propiedades
IUPAC Name |
2-methyloxasilinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-7-5-3-2-4-6-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDTUYGGPFLVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH]1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7947029.png)



![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)

![5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7947070.png)


![Poly(oxy-1,2-ethanediyl),a-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-w-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]-](/img/structure/B7947081.png)



